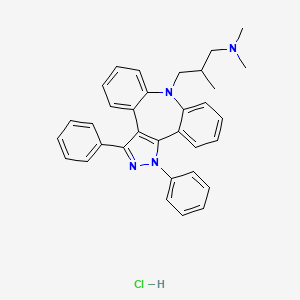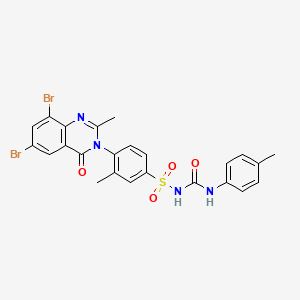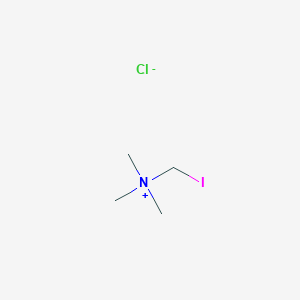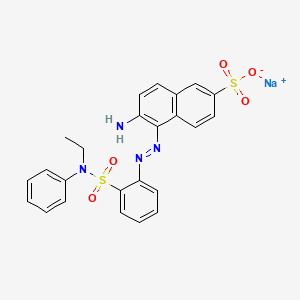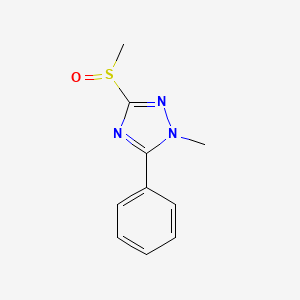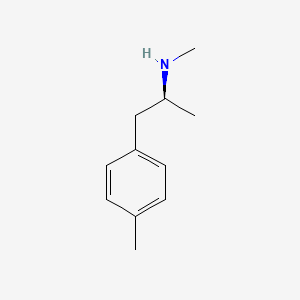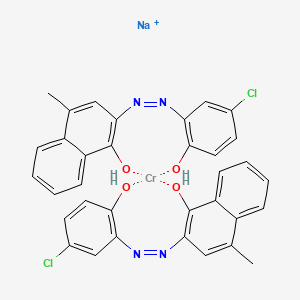
Sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) is a transition metal coordination compound with the chemical formula C34H22Cl2CrN4O4Na. It appears as a red-brown crystalline powder and is highly soluble in water, alcohol, and benzene, but insoluble in ether and petroleum ether . This compound is widely used in chemical analysis and fluorescence microscopy, and it serves as a raw material for chromium catalysts in organic synthesis reactions .
Méthodes De Préparation
The synthesis of sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) involves several steps:
Synthesis of 2-naphthol: This is the starting material for the subsequent reactions.
Nitridation, oxidation, and metathesis: These processes convert 2-naphthol into 1-(5-chloro-2-hydroxyphenyl)azo-2-naphthol.
Reaction with chromic acid and sodium sulfite: The final step involves reacting 1-(5-chloro-2-hydroxyphenyl)azo-2-naphthol with chromic acid and sodium sulfite to obtain the desired compound.
Analyse Des Réactions Chimiques
Sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one or more of its ligands are replaced by other ligands.
Common reagents and conditions: These reactions often involve reagents such as chromic acid, sodium sulfite, and various organic solvents.
Applications De Recherche Scientifique
Sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) has a wide range of applications in scientific research:
Chemistry: It is used in chemical analysis and as a raw material for chromium catalysts in organic synthesis reactions.
Biology: The compound is employed in fluorescence microscopy to stain and visualize biological samples.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) involves its interaction with molecular targets and pathways. As a transition metal coordination compound, it can form complexes with various biomolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) can be compared with other similar compounds, such as:
Sodium bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-): This compound has a similar structure but differs in the position of the azo group and the naphthol ring.
Chromate complexes: Various chromate complexes with different ligands can be compared based on their stability, solubility, and reactivity.
These comparisons highlight the uniqueness of sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) in terms of its specific structure, stability, and applications.
Propriétés
Numéro CAS |
94232-96-9 |
|---|---|
Formule moléculaire |
C34H26Cl2CrN4NaO4+ |
Poids moléculaire |
700.5 g/mol |
Nom IUPAC |
sodium;2-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-methylnaphthalen-1-ol;chromium |
InChI |
InChI=1S/2C17H13ClN2O2.Cr.Na/c2*1-10-8-15(17(22)13-5-3-2-4-12(10)13)20-19-14-9-11(18)6-7-16(14)21;;/h2*2-9,21-22H,1H3;;/q;;;+1 |
Clé InChI |
VGAYHFHAIFCDQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C=CC(=C3)Cl)O.CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C=CC(=C3)Cl)O.[Na+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B12708873.png)
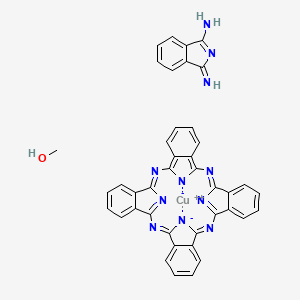
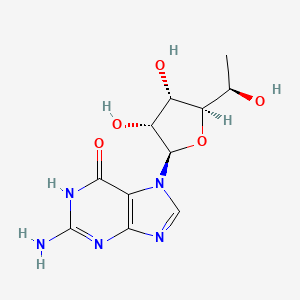

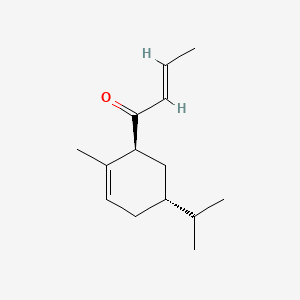
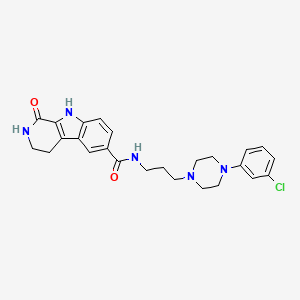
![(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate](/img/structure/B12708902.png)
